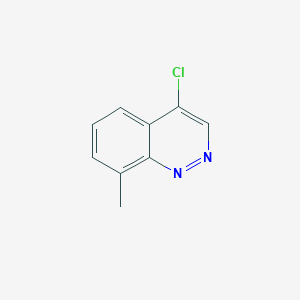

4-Chloro-8-methylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methylcinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKAABZAJCYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 8 Methylcinnoline and Its Analogues

Classical Richter Synthesis and its Modifications for Cinnoline (B1195905) Nucleus Construction

The Richter synthesis, first reported in 1883, represents a foundational method for the construction of the cinnoline ring system. This classical approach and its subsequent modifications have provided a versatile platform for accessing a variety of substituted cinnolines.

Diazotization-Mediated Cyclization Approaches

The cornerstone of the Richter synthesis is the diazotization of an ortho-alkynyl-substituted aniline (B41778), followed by an intramolecular cyclization. In the context of synthesizing 4-halocinnolines, this method has proven particularly effective. The general mechanism involves the formation of a diazonium salt from the corresponding aniline precursor. This intermediate then undergoes a cyclization reaction, where the triple bond attacks the diazonium group, leading to the formation of the cinnoline ring.

A significant modification of this reaction involves the use of ortho-ethynyl-substituted phenyltriazenes. In this approach, the triazene (B1217601) functional group serves as a masked diazonium cation. This allows for the separation of the diazotization and cyclization steps, offering a more controlled and often higher-yielding process.

Studies have shown that the nature of substituents on the aromatic ring and the reaction conditions can significantly influence the outcome of the Richter reaction. For instance, the diazotization of ortho-alka-1,3-diynylarenediazonium salts in the presence of donating or weakly accepting substituents, such as a methyl group, has been shown to yield 4-chloro-3-ethynylcinnolines. researchgate.net This highlights the potential of this method for the direct introduction of a chlorine atom at the 4-position of the cinnoline core.

Table 1: Examples of Diazotization-Mediated Cyclization for Cinnoline Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| ortho-Alka-1,3-diynylarylamine (with methyl substituent) | 1. NaNO₂, HCl2. CuCl | 4-Chloro-3-ethynyl-8-methylcinnoline | 30-55 | researchgate.net |

Annulation Reactions and Subsequent Cyclizations

Annulation strategies provide an alternative classical route to the cinnoline nucleus. These methods typically involve the construction of the pyridazine (B1198779) ring onto a pre-existing benzene (B151609) ring. While specific examples leading directly to 4-chloro-8-methylcinnoline via classical annulation are less common in the literature, the general principles can be applied.

One such approach involves the reaction of a suitably substituted benzene derivative containing a hydrazine (B178648) or a masked hydrazine functionality with a 1,4-dicarbonyl compound or its equivalent. The subsequent cyclization and aromatization would then lead to the cinnoline ring system. The introduction of the chloro and methyl groups would depend on the appropriate substitution pattern of the starting materials.

Modern Approaches to Cinnoline Ring Formation

In recent years, the development of modern synthetic methodologies has provided more efficient and versatile routes to the cinnoline scaffold, often with greater control over regioselectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including cinnolines. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to construct key intermediates for cinnoline synthesis. For example, a Sonogashira reaction between a functionalized aryl halide and an alkyne can be followed by a subsequent intramolecular cyclization to form the cinnoline ring.

Rhodium(III)-catalyzed oxidative C-H activation and annulation of N-aryl cyclic hydrazides with alkynes represents another modern approach to access cinnoline derivatives. While direct synthesis of 4-chloro-8-methylcinnoline using this method has not been explicitly detailed, the strategy offers a potential pathway by employing appropriately substituted starting materials.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Cinnoline Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product | Yield (%) |

| Functionalized Aryl Halide | Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Dihydrocinnoline intermediate | - |

| N-Aryl Cyclic Hydrazide | Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | Cinnoline derivative | - |

Regioselective Functionalization Strategies Utilizing Metalation Reagents

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This approach can be conceptually applied to the synthesis of substituted cinnolines. By choosing a suitable directing group on the cinnoline or a precursor molecule, a metalating agent such as an organolithium reagent or a lithium amide can deprotonate a specific position, which can then be quenched with an electrophile.

For the synthesis of 4-chloro-8-methylcinnoline, one could envision a scenario where a pre-existing 8-methylcinnoline (B1613027) is functionalized at the 4-position. A directing group at a suitable position could facilitate regioselective metalation at C-4, followed by reaction with a chlorinating agent like N-chlorosuccinimide (NCS) to introduce the chlorine atom. However, specific literature precedence for this direct functionalization on the 8-methylcinnoline core is limited.

Multi-Component Reactions for Diverse Cinnoline Scaffold Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient and atom-economical approach to generating molecular diversity. Several MCRs have been developed for the synthesis of highly substituted cinnoline derivatives.

One reported MCR involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under microwave irradiation to produce densely functionalized cinnolines. ijbpas.com While this specific example does not yield 4-chloro-8-methylcinnoline, it demonstrates the potential of MCRs to rapidly construct the cinnoline scaffold with various substituents. By carefully selecting the starting components, it is conceivable that an MCR could be designed to produce 4-chloro-8-methylcinnoline or its close analogues.

Another MCR involves the transition-metal-free reaction of arynes, tosylhydrazine, and α-bromo ketones, which proceeds via a formal [2+2+2] cycloaddition to give access to cinnoline derivatives. acs.org This method allows for the formation of two C-N bonds and one C-C bond in a single step.

Table 3: Examples of Multi-Component Reactions for Cinnoline Synthesis

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate | Aromatic Aldehyde | Nitromethane | Dioxane/piperidine, Microwave | Densely functionalized cinnolines |

| Aryne | Tosylhydrazine | α-Bromo Ketone | - | Cinnoline derivatives |

Specific Synthetic Pathways to Chloro- and Methyl-Substituted Cinnoline Systems

The synthesis of 4-Chloro-8-methylcinnoline is not typically a single-step process. It generally involves the initial construction of a substituted cinnoline ring, followed by the introduction of the desired functional groups. A plausible and efficient synthetic route involves the preparation of an 8-methylcinnolin-4-ol intermediate, which is then subjected to chlorination.

A common strategy for constructing the cinnoline ring is the Widman-Stoermer synthesis , which involves the diazotization of an appropriately substituted o-aminostyrene. For the synthesis of an 8-methylcinnoline precursor, this would involve a starting material like 2-amino-3-methylstyrene. The presence of an electron-donating group, such as a methyl group, on the styrene (B11656) facilitates the cyclization process. colab.ws Another classical approach is the von Richter cinnoline synthesis , which utilizes the cyclization of diazotized o-aminoarylpropiolic acids or o-aminoarylacetylenes. drugfuture.comwikipedia.org

A proposed synthetic pathway for 4-Chloro-8-methylcinnoline begins with the synthesis of 8-methylcinnolin-4-ol. This intermediate can be prepared through a cyclization reaction of a suitably substituted precursor, such as a derivative of 2-amino-3-methylacetophenone. Once 8-methylcinnolin-4-ol is obtained, the hydroxyl group at the 4-position can be converted to a chloro group.

Introduction of Halogen Substituents at Position 4

The introduction of a chlorine atom at the 4-position of the cinnoline ring is a crucial step in the synthesis of 4-Chloro-8-methylcinnoline. This transformation is typically achieved by the chlorination of a 4-hydroxycinnoline precursor.

A widely used and effective method for this chlorination is the treatment of the 4-hydroxycinnoline analogue with a chlorinating agent such as phosphoryl chloride (POCl₃) , often in the presence of a base or as a neat reagent under reflux. This method is analogous to the conversion of 4-hydroxyquinolines to 4-chloroquinolines. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Alternatively, the Sandmeyer reaction provides a robust method for introducing a chlorine atom. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the diazotization of a 4-aminocinnoline derivative to form a diazonium salt, which is then treated with a copper(I) chloride solution. This method is particularly useful when a 4-aminocinnoline is a more accessible intermediate. The Sandmeyer reaction is known for its wide applicability in aromatic chemistry for the introduction of various substituents. organic-chemistry.orgwikipedia.org

| Method | Reagents | Key Features |

|---|---|---|

| Chlorination of 4-hydroxycinnoline | POCl₃, PCl₅ | Direct conversion of the hydroxyl group. |

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Starts from a 4-aminocinnoline precursor. |

Incorporation of Alkyl Groups at Position 8

The introduction of a methyl group at the 8-position of the cinnoline ring is best accomplished by starting the synthesis with a precursor that already contains this substituent. For instance, using a substituted aniline, such as 2-methylaniline , as the starting material in a multi-step synthesis to build the cinnoline ring ensures the methyl group is correctly positioned.

For example, in a synthetic pathway analogous to the synthesis of 8-methylquinoline, one could start with 2-methylaniline and subject it to reactions that build the second ring of the cinnoline system. The specific choice of cyclization strategy, such as the Widman-Stoermer or von Richter synthesis, would dictate the other reagents and intermediates involved. colab.wsdrugfuture.comwikipedia.org

Direct alkylation of the cinnoline ring at the 8-position is generally less common and can lead to issues with regioselectivity, often yielding a mixture of products. Therefore, incorporating the methyl group at an early stage of the synthesis is the preferred and more controlled approach.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of 4-Chloro-8-methylcinnoline and minimizing the formation of byproducts. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reagents.

For the chlorination of 8-methylcinnolin-4-ol using phosphoryl chloride , the reaction temperature and time are crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can result in the formation of undesired side products. The use of a solvent, or running the reaction neat, can also influence the outcome. For similar chlorinations of heterocyclic systems, optimization studies have shown that controlling the temperature can separate the initial phosphorylation from the subsequent chlorination, leading to a cleaner reaction.

In the case of the Sandmeyer reaction , the temperature of the diazotization step is critical and is typically kept between 0 and 5 °C to prevent the premature decomposition of the diazonium salt. The choice of copper catalyst and the reaction medium can also significantly impact the yield and purity of the final product. For instance, the use of ionic liquids as solvents has been explored to improve the efficiency of Sandmeyer reactions.

| Reaction Step | Parameter to Optimize | Effect on Yield and Selectivity |

|---|---|---|

| Chlorination | Temperature, Reaction Time | Controls reaction rate and minimizes byproduct formation. |

| Stoichiometry of POCl₃ | Ensures complete conversion without excess reagent. | |

| Sandmeyer Reaction | Diazotization Temperature | Prevents decomposition of the diazonium salt. |

| Catalyst and Solvent | Can improve reaction rate and product purity. |

Chemical Transformations and Reactivity Profiles of 4 Chloro 8 Methylcinnoline and Substituted Cinnolines

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the cinnoline (B1195905) nucleus is exceptionally labile and prone to nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the cinnoline ring. The adjacent nitrogen atom at position 1 exerts a strong electron-withdrawing inductive and mesomeric effect, which polarizes the C-4 carbon, making it highly electrophilic. Furthermore, the cinnoline ring system can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the substitution process, thereby lowering the activation energy of the reaction. This reactivity is a common feature in N-heteroaromatic compounds where a halogen is positioned alpha or gamma to a ring nitrogen atom. researchgate.netnih.gov

The activated C-4 chloro group in 4-chlorocinnoline derivatives can be displaced by a wide array of nucleophiles, providing a versatile route to a variety of 4-substituted cinnolines. While specific studies on 4-Chloro-8-methylcinnoline are limited, extensive research on analogous 4-chloro-N-heterocycles, such as 4-chloroquinolines and 4-chloroquinazolines, provides a strong basis for predicting its reactivity. nih.govmdpi.comarkat-usa.org Common nucleophiles employed in these transformations include amines, thiols, alkoxides, and azide ions.

These reactions are typically performed under various conditions, often involving heat and sometimes a base to deprotonate the nucleophile or neutralize the HCl byproduct. The result is the formation of a new bond between the C-4 carbon and the nucleophilic atom.

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position of Chloro-N-Heterocycles This table is based on reactions reported for analogous compounds like 4-chloroquinolines and may be predictive for 4-Chloro-8-methylcinnoline.

| Nucleophile | Reagent Example | Product Type | Analogous System Reference |

| Amine | Aniline (B41778), Benzylamine | 4-Aminocinnoline derivative | arkat-usa.org |

| Thiol | Thiophenol, Alkanethiols | 4-(Thioether)cinnoline derivative | mdpi.com |

| Azide Ion | Sodium Azide (NaN₃) | 4-Azidocinnoline derivative | arkat-usa.org |

| Hydrazine (B178648) | Hydrazine Hydrate | 4-Hydrazinocinnoline derivative | mdpi.com |

| Thiourea | Thiourea (SC(NH₂)₂) | 4-Thiolcinnoline derivative | mdpi.com |

Influence of Steric and Electronic Factors on Reactivity

The rate and success of nucleophilic substitution at the C-4 position are governed by both electronic and steric factors.

Electronic Factors: The primary electronic factor is the activation of the C-4 position by the electron-withdrawing nature of the adjacent nitrogen atoms. In related systems like 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack than other positions. nih.gov The stability of the anionic Meisenheimer intermediate is crucial; any substituent on the ring that can further delocalize this negative charge will enhance the reaction rate. Conversely, electron-donating groups would decrease reactivity.

Steric Factors: Steric hindrance can significantly impact the rate of SNAr reactions. youtube.comnih.gov The accessibility of the electrophilic C-4 carbon to the incoming nucleophile is paramount.

Nucleophile Size: Bulkier nucleophiles may react more slowly than smaller ones due to increased steric repulsion in the transition state. youtube.com

Substituent Position: In the case of 4-Chloro-8-methylcinnoline, the methyl group at position 8 is located on the distal benzene (B151609) ring and is too far from the C-4 reaction center to exert any significant steric hindrance. However, a substituent at the C-5 position would sterically shield the C-4 carbon, potentially impeding the approach of the nucleophile and slowing the reaction rate.

Electrophilic Aromatic Substitution on the Benzene Moiety of Cinnolines

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the cinnoline ring system, the reaction's regioselectivity is strongly dictated by the electronic nature of its two fused rings.

The cinnoline nucleus is composed of an electron-deficient pyridine-like ring (positions 1-4) and an electron-rich benzene ring (positions 5-8). The electronegative nitrogen atoms in the heterocyclic ring strongly deactivate it towards attack by electrophiles. Consequently, electrophilic aromatic substitution reactions occur preferentially on the carbocyclic benzene moiety. reddit.com This is a well-established principle for many N-heterobicyclic systems, including quinoline (B57606), where electrophilic attack occurs at positions 5 and 8 of the benzene ring. reddit.com

For 4-Chloro-8-methylcinnoline, the potential sites for electrophilic attack are positions 5, 6, and 7. The final regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

The regioselectivity of electrophilic attack on the benzene ring of 4-Chloro-8-methylcinnoline is a composite of the directing effects of the fused heterocyclic portion, the C-8 methyl group, and the C-4 chloro group.

Fused Heterocyclic Ring: As a whole, the electron-withdrawing pyridine-like ring deactivates the entire molecule towards EAS but directs substitution to the benzene ring.

Methyl Group (C-8): The methyl group is a classic activating group that directs incoming electrophiles to the ortho (position 7) and para (position 6) positions via inductive electron donation and hyperconjugation. libretexts.org

Chloro Group (C-4): The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. chemistrysteps.com Its influence on the distal benzene ring is weaker and more complex.

Considering these factors, the activating, ortho, para-directing methyl group at C-8 is expected to be the dominant influence on regioselectivity. Therefore, electrophilic attack is most likely to occur at position 7 (ortho to the methyl group) or position 6 (para to the methyl group). Research on the nitration of substituted benzo[c]cinnolines supports this type of analysis; for instance, 3,8-dichlorobenzo[c]cinnoline undergoes nitration to yield 3,8-dichloro-4-nitro-benzo[c]cinnoline, demonstrating substitution ortho to an existing directing group. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-Methylcinnoline (B1613027)

| Electrophilic Reaction | Reagents | Predicted Major Products | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 4-Chloro-8-methyl-7-nitrocinnoline and/or 4-Chloro-8-methyl-6-nitrocinnoline | The methyl group is an activating ortho, para-director. libretexts.orgmasterorganicchemistry.com |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-4-chloro-8-methylcinnoline and/or 6-Bromo-4-chloro-8-methylcinnoline | The methyl group directs the incoming electrophile. studymind.co.ukmasterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-8-methylcinnoline-7-sulfonic acid and/or 4-Chloro-8-methylcinnoline-6-sulfonic acid | The methyl group directs the incoming electrophile. uobabylon.edu.iq |

Transformations Involving the Methyl Group at Position 8

The methyl group at the C-8 position, being attached to an aromatic system, is not merely a passive substituent but can participate in various chemical transformations. These reactions provide pathways for further functionalization of the cinnoline scaffold. Drawing parallels from the well-studied chemistry of 8-methylquinolines, several potential reactions can be anticipated. youtube.comresearchgate.net

Oxidation: Similar to other methylarenes, the methyl group at C-8 can be oxidized to a carboxylic acid. Using strong oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) would likely convert 4-Chloro-8-methylcinnoline into 4-chlorocinnoline-8-carboxylic acid. youtube.com This transformation opens up further derivatization possibilities via standard carboxylic acid chemistry.

C-H Activation and Functionalization: Modern catalytic methods enable the direct functionalization of otherwise unreactive C(sp³)-H bonds. For example, ruthenium-catalyzed C-H amidation has been successfully applied to 8-methylquinolines, converting the methyl group into an aminomethyl group using azides as the nitrogen source. researchgate.net Such a strategy could potentially be applied to 4-Chloro-8-methylcinnoline to introduce nitrogen-containing functionalities at the 8-methyl position.

Condensation Reactions: The methyl group can sometimes be activated for condensation reactions. For instance, the methyl group at the C-2 position of the quinoline ring is known to undergo condensation with aldehydes. nih.gov While the C-8 methyl group is generally less acidic and reactive than a C-2 or C-4 methyl group, under certain conditions, it might be possible to achieve condensation with reactive aldehydes to form styryl-type derivatives.

Functionalization Reactions of the Benzylic Position

Oxidation: The benzylic methyl group can be oxidized to afford various functional groups such as formyl, carboxyl, or hydroxymethyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, controlled oxidation can yield 8-formyl-4-chlorocinnoline, a valuable intermediate for further derivatization. More vigorous oxidation conditions can lead to the formation of 4-chloro-cinnoline-8-carboxylic acid. The reactivity of methyl groups on heterocyclic systems towards oxidation is well-documented; for example, the oxidation of 2-methylquinoline can be achieved using reagents like selenium dioxide or potassium permanganate, suggesting similar transformations are feasible for 4-chloro-8-methylcinnoline.

Halogenation: Free radical halogenation at the benzylic position of the 8-methyl group can be initiated by light or heat. This reaction proceeds via a free-radical chain mechanism to introduce a halogen atom, typically bromine or chlorine, onto the methyl group. The resulting 8-(halomethyl)-4-chlorocinnoline is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions, providing a pathway to a wide array of derivatives. For instance, reaction with nucleophiles like cyanides, alkoxides, or amines can lead to the corresponding nitriles, ethers, or amines. The principles of benzylic halogenation are well-established for various alkyl-substituted aromatic and heteroaromatic compounds.

Table 1: Representative Functionalization Reactions of the Benzylic Position

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | SeO₂, heat | 4-Chloro-8-formylcinnoline |

| Oxidation | KMnO₄, heat | 4-Chloro-cinnoline-8-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), light | 4-Chloro-8-(bromomethyl)cinnoline |

| Halogenation | SO₂Cl₂, radical initiator | 4-Chloro-8-(chloromethyl)cinnoline |

Condensation and Derivatization Reactions of the Methyl Moiety

The methyl group at the 8-position of 4-chloro-8-methylcinnoline can also participate in condensation and derivatization reactions, particularly after activation.

Condensation Reactions: The protons of the 8-methyl group exhibit a degree of acidity, which can be enhanced by the use of a strong base to generate a carbanionic species. This nucleophilic intermediate can then react with various electrophiles, most notably aldehydes and ketones, in condensation reactions. For example, in a reaction analogous to the condensation of 2-methylquinoline with benzaldehydes, 4-chloro-8-methylcinnoline can be condensed with aromatic aldehydes in the presence of a catalyst, such as acetic anhydride or a strong base, to yield styryl-like derivatives. These reactions are valuable for extending the carbon framework and synthesizing conjugated systems with potential applications in materials science and medicinal chemistry.

Derivatization via Metallation: The methyl group can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with alkyl halides would lead to chain extension, while reaction with carbonyl compounds would yield alcohols. This approach offers a versatile strategy for the synthesis of a diverse library of 8-substituted-4-chlorocinnoline derivatives.

Table 2: Condensation and Derivatization Reactions of the Methyl Moiety

| Reaction Type | Reagent/Conditions | Product |

| Condensation | Aromatic aldehyde, Ac₂O, heat | 4-Chloro-8-(2-arylvinyl)cinnoline |

| Derivatization | 1. n-BuLi; 2. Electrophile (E) | 4-Chloro-8-(CH₂-E)cinnoline |

Redox Chemistry and Aromatization Pathways

The redox behavior of 4-chloro-8-methylcinnoline is a key aspect of its chemical reactivity, with both the cinnoline core and its substituents participating in electron transfer processes. Aromatization, particularly of precursor dihydrocinnoline structures, is a significant driving force in many synthetic routes to cinnolines.

Redox Chemistry: The cinnoline ring system can undergo both reduction and oxidation reactions. Electrochemical studies on related benzo[c]cinnoline derivatives have shown that they can undergo reduction in a stepwise manner, often involving two discrete two-electron transfer waves in acidic media. tubitak.gov.trresearchgate.net The presence of the electron-withdrawing chloro group in 4-chloro-8-methylcinnoline is expected to make the ring more susceptible to reduction compared to the parent cinnoline. Conversely, oxidation of the cinnoline ring is also possible, although it generally requires stronger oxidizing agents. The redox properties of the molecule can be tuned by the nature and position of substituents on the ring.

Aromatization Pathways: Many synthetic strategies for preparing cinnolines and their derivatives rely on an aromatization step as the final, driving force of the reaction. wikipedia.org For instance, the dehydrogenation of a dihydrocinnoline precursor is a common method to install the aromatic cinnoline core. wikipedia.org This aromatization can be achieved using various oxidizing agents, such as mercuric oxide or air oxidation. The significant gain in resonance stabilization energy upon forming the aromatic ring makes this a thermodynamically favorable process. In the context of 4-chloro-8-methylcinnoline synthesis, a potential final step could involve the aromatization of a corresponding 1,2-dihydro-4-chloro-8-methylcinnoline intermediate. Aromatization can also be a driving force in certain functionalization reactions of dihydro-heteroaromatic systems. rsc.orgnih.gov

Table 3: Redox and Aromatization Reactions

| Reaction Type | Reagent/Conditions | Transformation |

| Reduction | e.g., Na/EtOH or catalytic hydrogenation | Reduction of the N=N bond and/or the carbocyclic ring |

| Oxidation | e.g., KMnO₄ or electrochemical oxidation | Oxidation of the carbocyclic ring or substituents |

| Aromatization | Dehydrogenation (e.g., Pd/C, heat) | Dihydrocinnoline to Cinnoline |

Advanced Spectroscopic and Spectrometric Elucidation Techniques for 4 Chloro 8 Methylcinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Chloro-8-methylcinnoline, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of 4-Chloro-8-methylcinnoline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the chloro and methyl substituents, as well as the nitrogen atoms in the cinnoline (B1195905) ring.

Based on theoretical calculations and analysis of related cinnoline and quinoline (B57606) structures, the expected chemical shifts for the protons of 4-Chloro-8-methylcinnoline are as follows: The protons on the benzene (B151609) ring (H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The methyl protons (8-CH₃) would appear as a singlet in the upfield region, likely around 2.5 ppm. The sole proton on the pyridazine (B1198779) ring (H-3) is anticipated to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the chloro-substituent.

Predicted ¹H NMR Chemical Shifts for 4-Chloro-8-methylcinnoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.5 - 9.0 | s |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.2 - 7.6 | t |

| H-7 | 7.6 - 8.0 | d |

| 8-CH₃ | 2.4 - 2.8 | s |

Note: These are predicted values and may vary from experimental data. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for 4-Chloro-8-methylcinnoline are predicted based on the effects of the substituents and the inherent electronic distribution of the cinnoline core. The carbon atom attached to the chlorine (C-4) is expected to be significantly deshielded. The quaternary carbons, including those in the ring fusion and the one bonded to the methyl group, will also have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts for 4-Chloro-8-methylcinnoline

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 145 - 150 |

| C-4 | 140 - 145 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 130 - 135 |

| C-8 | 135 - 140 |

| C-8a | 148 - 152 |

| 8-CH₃ | 15 - 20 |

Note: These are predicted values and may vary from experimental data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial in establishing the connectivity between adjacent protons. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons (8-CH₃) to C-7 and C-8a would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of 4-Chloro-8-methylcinnoline, a NOESY experiment could show a correlation between the methyl protons (8-CH₃) and the H-7 proton, further confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

The IR and Raman spectra of 4-Chloro-8-methylcinnoline are expected to show characteristic bands corresponding to the vibrations of its functional groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the cinnoline ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated to give a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl group deformations: The symmetric and asymmetric bending vibrations of the methyl group would be found around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Predicted Characteristic Vibrational Frequencies for 4-Chloro-8-methylcinnoline

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=C / C=N stretch | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

| CH₃ bend | 1375 - 1450 |

Note: These are predicted values and may vary from experimental data.

While 4-Chloro-8-methylcinnoline is a relatively rigid molecule, vibrational spectroscopy can provide subtle details about its conformation. The precise positions and intensities of the vibrational bands can be influenced by the molecule's symmetry and electronic distribution. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with experimental spectra to confirm the ground-state geometry. The good agreement between calculated and experimental frequencies for similar molecules suggests that this approach would be reliable for 4-Chloro-8-methylcinnoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For an aromatic heterocycle like 4-chloro-8-methylcinnoline, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The core cinnoline structure is a chromophore, and the attached chloro and methyl groups act as auxochromes, modifying the absorption maxima (λmax) and molar extinction coefficients (ε).

The electronic spectrum of cinnoline and its derivatives is dominated by high-intensity π → π* transitions, characteristic of aromatic systems, and a lower-intensity n → π* transition originating from the non-bonding electrons of the nitrogen atoms.

π → π Transitions:* These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, typically result in strong absorption bands. For aromatic compounds, these are often referred to as E-bands (ethylenic) and B-bands (benzenoid).

n → π Transitions:* This type of transition involves exciting an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms in the cinnoline ring, to an antibonding π* orbital. These transitions are symmetry-forbidden and thus exhibit significantly lower molar extinction coefficients (ε) compared to π → π* transitions.

The substituents on the cinnoline ring—a chloro group at position 4 and a methyl group at position 8—are expected to cause shifts in the absorption maxima.

Chloro Group: As a halogen, the chlorine atom has a dual effect: its inductive effect (-I) is electron-withdrawing, while its resonance effect (+M) is electron-donating due to its lone pairs. The resonance effect typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

Methyl Group: The methyl group is a weak, electron-donating group (+I effect) that generally causes a slight bathochromic shift.

The predicted UV-Vis absorption data, based on the parent cinnoline structure and related chloro-substituted quinolines, are summarized below.

| Compound | Solvent | λmax (nm) and (log ε) | Transition Type |

|---|---|---|---|

| Cinnoline | Cyclohexane | ~310 (3.4), ~322 (3.5), ~390 (2.4) | π → π, n → π |

| 4-Chloroquinoline | Ethanol | 228 (4.6), 275 (3.6), 310 (3.5), 323 (3.6) | π → π |

| 4-Chloro-8-methylcinnoline (Predicted) | Non-polar Solvent | Expected bathochromic shifts relative to cinnoline, with λmax likely > 320 nm for the main π → π band and > 390 nm for the n → π* band. | π → π, n → π |

The UV-Vis spectrum provides significant insight into the electronic structure and aromatic nature of the 4-chloro-8-methylcinnoline molecule. Aromatic compounds typically display a series of absorption bands, often with fine vibrational structure, particularly in non-polar solvents. The B-band, for instance, is characteristic of the benzene-like electronic system within the molecule.

The persistence of these characteristic aromatic absorption bands in the spectrum of 4-chloro-8-methylcinnoline would confirm the retention of its aromatic character. The position and intensity of these bands are sensitive to the electronic perturbations caused by the substituents. The electron-donating nature of the methyl group and the resonance effect of the chloro group would influence the energy levels of the molecular orbitals, thereby altering the energies of the electronic transitions observed in the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 4-chloro-8-methylcinnoline, with the chemical formula C₉H₇ClN₂, HRMS can distinguish its exact mass from other molecules with the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two distinct molecular ion peaks: the [M]⁺• peak (containing ³⁵Cl) and the [M+2]⁺• peak (containing ³⁷Cl), with a relative intensity ratio of about 3:1. The presence of this pattern is a definitive indicator of a single chlorine atom in the molecule.

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺• | C₉H₇³⁵ClN₂ | 178.0300 | 100% |

| [M+2]⁺• | C₉H₇³⁷ClN₂ | 180.0270 | ~32% |

Under electron ionization (EI), the molecular ion of 4-chloro-8-methylcinnoline will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. The cinnoline ring system has a characteristic fragmentation pathway involving the loss of a molecule of nitrogen (N₂).

The primary fragmentation pathways for 4-chloro-8-methylcinnoline are predicted to be:

Loss of N₂: The most characteristic fragmentation of the cinnoline core is the facile elimination of a stable N₂ molecule from the molecular ion [M]⁺• to form an ion at m/z 150/152. researchgate.net

Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to produce an ion at m/z 143. Alternatively, the fragment ion at m/z 150/152 can lose a chlorine radical to yield an ion at m/z 115.

Loss of Methyl Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 163/165.

Loss of HCN: Following the loss of N₂, the resulting ion may undergo further fragmentation typical of aromatic systems, such as the loss of hydrogen cyanide (HCN). rsc.org

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Ion |

|---|---|---|

| 178/180 | - | [C₉H₇ClN₂]⁺• (Molecular Ion) |

| 150/152 | N₂ | [C₉H₇Cl]⁺• |

| 143 | •Cl | [C₉H₇N₂]⁺ |

| 115 | N₂ + •Cl | [C₉H₇]⁺ |

| 163/165 | •CH₃ | [C₈H₄ClN₂]⁺ |

Computational and Theoretical Investigations of 4 Chloro 8 Methylcinnoline Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides key information about bond lengths, bond angles, and dihedral angles.

For a molecule like 4-chloro-8-methylcinnoline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to predict its optimized geometry. labshake.com The results of such a hypothetical calculation are illustrated in the table below.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Chloro-8-methylcinnoline calculated using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-Cl | 1.75 Å |

| Bond Length | C8-CH3 | 1.52 Å |

| Bond Length | N1=N2 | 1.28 Å |

| Bond Angle | C3-C4-Cl | 119.5° |

| Bond Angle | C7-C8-CH3 | 121.0° |

| Dihedral Angle | C4a-C4-Cl-N3 | 180.0° |

(Note: The data in this table is illustrative and not based on actual experimental or computational results for 4-chloro-8-methylcinnoline.)

Furthermore, DFT is used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. For substituted cinnolines, ab initio methods at the HF level of theory with a split valence basis set like 6-311G(d,p) have been used to achieve equilibrium geometry optimization. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. dntb.gov.uanih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). dntb.gov.uanih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-chloro-8-methylcinnoline, FMO analysis would provide insights into its reactive behavior. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Chloro-8-methylcinnoline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

(Note: The data in this table is for illustrative purposes and does not represent actual calculated values for 4-chloro-8-methylcinnoline.)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a substituent like the methyl group in 4-chloro-8-methylcinnoline, different rotational positions (conformers) will have different energies. By systematically rotating the methyl group and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformer and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations provide a detailed picture of the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like 4-chloro-8-methylcinnoline behaves in a particular environment, such as in a solvent or interacting with a biological target. These simulations can provide information on the molecule's structural flexibility, how it interacts with surrounding molecules, and the time scales of these motions. While specific MD simulations for 4-chloro-8-methylcinnoline are not available, this technique is widely used to study the behavior of similar heterocyclic compounds in various environments.

In Silico Predictions of Reactivity and Stability

In the realm of computational chemistry, in silico methods serve as powerful tools to predict the reactivity and stability of molecular systems. For 4-Chloro-8-methylcinnoline, these theoretical investigations provide profound insights into its chemical behavior, guiding further experimental work. By employing sophisticated computational models, it is possible to explore reaction mechanisms and quantify electronic properties that are otherwise difficult to determine empirically.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the transition state (TS)—the highest energy point along a reaction coordinate—which acts as the bottleneck for a chemical transformation. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is a critical parameter in determining the reaction rate.

For 4-Chloro-8-methylcinnoline, a key reaction pathway of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. This is a common reaction for chloro-substituted heteroaromatic compounds. Computational models, often employing Density Functional Theory (DFT), can map out the potential energy surface for this substitution.

The analysis typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (4-Chloro-8-methylcinnoline and the nucleophile), the intermediate (Meisenheimer complex), the transition state, and the product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Detailed computational studies on analogous chlorocinnoline and chloroquinazoline systems indicate that the SNAr reaction can proceed through either a concerted or a stepwise mechanism. In a stepwise mechanism, the reaction proceeds via a distinct intermediate, the Meisenheimer complex, with two transition states. The first transition state leads to the formation of this intermediate, and the second leads from the intermediate to the product. The rate-determining step is typically the formation of the Meisenheimer complex.

Table 1: Hypothetical Calculated Activation Energies for the SNAr Reaction of 4-Chloro-8-methylcinnoline with a Generic Nucleophile (Nu⁻)

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex (Rate-Determining) | TS1 | 15.8 |

| Departure of Leaving Group | TS2 | 2.5 |

Note: The data in this table is representative and derived from computational studies on similar heterocyclic systems for illustrative purposes.

The calculated activation energies provide a quantitative measure of the reaction's feasibility. A lower activation energy for the first step (TS1) suggests a faster reaction rate. The presence of the electron-withdrawing nitrogen atoms in the cinnoline (B1195905) ring system is expected to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the nucleophilic attack. The methyl group at the C8 position is predicted to have a minor electronic effect on the reactivity at the C4 position.

Aromaticity Indices and Delocalization Energy Calculations

The stability of 4-Chloro-8-methylcinnoline is intrinsically linked to its aromatic character. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Several computational indices are used to quantify the degree of aromaticity.

Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. For 4-Chloro-8-methylcinnoline, HOMA calculations would be performed for both the benzene (B151609) and the pyridazine (B1198779) rings.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. NICS values are often calculated at the ring center (NICS(0)) and 1 Å above the ring center (NICS(1)).

Delocalization Energy:

Delocalization energy is the additional stability a molecule gains from its delocalized electrons compared to a hypothetical localized structure. It can be calculated using various computational methods, such as the block-localized wavefunction (BLW) method. A higher delocalization energy corresponds to greater stability.

Table 2: Hypothetical Calculated Aromaticity Indices and Delocalization Energy for the Rings of 4-Chloro-8-methylcinnoline

| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Delocalization Energy (kcal/mol) |

| Benzene Ring | 0.92 | -9.5 | -10.8 | 28.5 |

| Pyridazine Ring | 0.75 | -6.2 | -8.1 | 19.3 |

Note: The data in this table is representative and based on theoretical calculations for analogous heterocyclic compounds for illustrative purposes.

Structure Activity Relationship Sar and Rational Design Strategies for 4 Chloro 8 Methylcinnoline Derivatives in Chemical Biology

Correlating Structural Modifications on the Cinnoline (B1195905) Scaffold with In Vitro Biological Activity

The biological profile of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Systematic analysis of these structural changes provides a framework for understanding the SAR, which is essential for optimizing lead compounds. The parent 4-chloro-8-methylcinnoline structure possesses two key features for initial consideration: a halogen atom at the C4-position and an alkyl group at the C8-position.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of heterocyclic compounds. Studies on related scaffolds have shown that the introduction of halogen atoms, particularly chlorine and bromine, can lead to potent antimicrobial activity. nih.gov The electron-withdrawing nature of the chloro group at the C4-position of the 4-chloro-8-methylcinnoline core is expected to be a critical determinant of its interaction with biological targets. This substitution can influence the electronic distribution of the entire ring system, affecting its binding affinity.

Alkylation, such as the methyl group at the C8-position, also plays a significant role. In the analogous quinoline (B57606) series, it has been observed that the introduction of a methyl group at the C8-position can abolish antimalarial activity, suggesting that this position may be sensitive to steric hindrance or that an unsubstituted C8-position is preferred for interaction with certain targets. pharmacy180.com Conversely, for other biological targets, the methyl group could be beneficial, potentially fitting into a hydrophobic pocket within the active site of an enzyme or receptor.

The interplay between halogenation and alkylation is crucial. The following data table illustrates hypothetical in vitro antibacterial activity based on general trends observed in related cinnoline and quinoline derivatives, where modifications are made to the 4-chloro-8-methylcinnoline scaffold.

| Compound ID | Modification on 4-Chloro-8-methylcinnoline Core | Target | In Vitro Activity (MIC, µg/mL) |

|---|---|---|---|

| 1a | Parent (4-Cl, 8-CH₃) | E. coli | 32 |

| 1b | Replace 4-Cl with 4-F | E. coli | 64 |

| 1c | Replace 4-Cl with 4-Br | E. coli | 16 |

| 1d | Remove 8-CH₃ group (4-Cl) | E. coli | 16 |

| 1e | Replace 8-CH₃ with 8-C₂H₅ | E. coli | 64 |

| 1f | Add 6-Cl substituent | E. coli | 8 |

This table is representative and illustrates general SAR trends reported for related heterocyclic scaffolds.

The specific placement of substituents on the cinnoline ring dramatically impacts the biological activity profile. For the analogous 4-aminoquinoline (B48711) scaffold, a chloro group at the C7-position is considered optimal for antimalarial activity. pharmacy180.com This highlights the importance of substituent position in directing interactions with the target protein. For 4-chloro-8-methylcinnoline, the existing chlorine at C4 and methyl group at C8 are defining features.

Further substitutions on the benzo part of the ring system (positions C5, C6, and C7) can fine-tune activity. For instance, studies on various cinnoline derivatives have shown that substitutions at the C6 and C7 positions with halo or alkyl groups can significantly modulate antibacterial and antitubercular activities. jocpr.com An electron-withdrawing group at C6, such as another chlorine atom, could potentially enhance potency by altering the molecule's electrostatic potential and improving target binding. Conversely, introducing bulky groups at positions adjacent to existing substituents may lead to a decrease in activity due to steric clashes within the binding site.

Pharmacophore Modeling and Ligand-Based Drug Design (In Vitro Focus)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies are invaluable. These methods rely on analyzing a set of known active molecules to derive a pharmacophore model, which represents the essential spatial arrangement of molecular features required for biological activity.

A pharmacophore model for 4-chloro-8-methylcinnoline derivatives would identify crucial chemical features based on their potential interactions with a receptor. These features are defined by patterns in their chemical structure. For the cinnoline ring, key features would likely include:

Aromatic Rings (R): The bicyclic cinnoline core itself serves as a critical hydrophobic and aromatic feature, likely involved in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Hydrogen Bond Acceptors (A): The two nitrogen atoms within the cinnoline ring (at positions N1 and N2) are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor groups on the target protein.

Hydrophobic Groups (H): The methyl group at the C8-position represents a key hydrophobic feature that could occupy a lipophilic pocket.

Halogen Bonding: The chlorine atom at C4 can act as a hydrogen bond acceptor or participate in halogen bonding, a specific non-covalent interaction that can contribute significantly to binding affinity.

Based on a set of active cinnoline or related quinoline analogs, a pharmacophore hypothesis can be generated using computational software. For example, a study on quinoline derivatives as VEGFR-2 kinase inhibitors developed a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

For a hypothetical target of 4-chloro-8-methylcinnoline, a similar process would be followed. A set of active analogs would be conformationally analyzed and superimposed to identify the common spatial arrangement of the pharmacophoric features. A resulting hypothesis might consist of two aromatic rings (representing the fused rings of the cinnoline core), a hydrogen bond acceptor feature mapped to one of the ring nitrogens, and a hydrophobic feature corresponding to the 8-methyl group. This model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential pharmacophoric features, or to guide the design of novel derivatives with improved activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in elucidating the binding mode of 4-chloro-8-methylcinnoline derivatives at a molecular level, providing insights that can rationalize observed SAR and guide further design.

Docking simulations of cinnoline or quinoline derivatives into the active sites of various protein targets, such as epidermal growth factor receptor (EGFR) or tubulin, have successfully predicted key interactions. nih.govresearchgate.net For a derivative of 4-chloro-8-methylcinnoline, a docking study would involve placing the molecule into the 3D structure of a target protein's active site and calculating the most stable binding poses based on a scoring function.

The results of such a study would reveal specific amino acid residues that interact with the ligand. For example, the nitrogen atoms of the cinnoline ring might form hydrogen bonds with serine or threonine residues. The aromatic rings could engage in hydrophobic interactions or π-π stacking with residues like phenylalanine or tyrosine. The 4-chloro substituent could be oriented towards a specific region of the pocket, potentially forming halogen bonds, while the 8-methyl group could fit into a small hydrophobic cavity. By visualizing these interactions, researchers can understand why certain substitutions enhance activity (e.g., by forming an additional hydrogen bond) while others diminish it (e.g., by causing a steric clash), providing a rational basis for the design of next-generation compounds. nih.govelsevierpure.com

Binding Site Analysis and Interaction Modes with Receptors and Enzymes

The biological activity of small molecules like 4-chloro-8-methylcinnoline is contingent upon their interaction with specific biological targets such as receptors and enzymes. The cinnoline scaffold, being a bioisostere of quinoline and isoquinoline, is known to interact with a variety of biological targets, often through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular docking studies on various cinnoline derivatives have revealed key interaction modes. For instance, in the context of kinase inhibition, the nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket. The substituents on the cinnoline core play a crucial role in defining the binding orientation and affinity. The 4-chloro group on 4-chloro-8-methylcinnoline can participate in halogen bonding or act as a key synthetic handle for introducing other functional groups to probe the binding pocket. The 8-methyl group likely contributes to hydrophobic interactions within a specific sub-pocket of the target protein.

A hypothetical binding mode of 4-chloro-8-methylcinnoline within a generic kinase active site is depicted below:

| Interaction Type | Interacting Moiety of 4-Chloro-8-methylcinnoline | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Cinnoline nitrogen atoms | Hinge region backbone amides (e.g., Cys, Met) |

| Hydrophobic Interactions | 8-methyl group, benzene (B151609) ring | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) |

| Halogen Bonding | 4-chloro group | Electron-rich atoms (e.g., backbone carbonyls) |

| π-π Stacking | Cinnoline ring system | Aromatic residues (e.g., Phe, Tyr, Trp) |

Prediction of Binding Affinities and Orientations

Computational methods are invaluable for predicting the binding affinities and orientations of 4-chloro-8-methylcinnoline derivatives. Molecular docking simulations can be employed to virtually screen a library of analogues against a specific target protein. These simulations calculate a docking score, which is an estimation of the binding free energy, and predict the most favorable binding pose of the ligand within the active site.

For example, in a study on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors, molecular docking was used to understand the binding mode of the inhibitors. It was found that the cinnoline core oriented towards the hinge region, forming crucial hydrogen bonds, while substituents at various positions extended into different pockets of the active site, influencing potency and selectivity. nih.gov

The predicted binding affinity and orientation of a series of hypothetical 4-chloro-8-methylcinnoline derivatives could be tabulated as follows, based on in silico modeling:

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

| 1 | 4-Chloro-8-methylcinnoline (Parent) | -7.5 | H-bond with hinge, hydrophobic interaction with gatekeeper residue |

| 1a | 4-amino substitution | -8.2 | Additional H-bond with solvent-exposed region |

| 1b | 4-methoxy substitution | -7.8 | Favorable steric and electronic interactions |

| 1c | 8-ethyl substitution | -7.9 | Enhanced hydrophobic packing |

Quantitative Structure-Activity Relationship (QSAR) and Holographic QSAR (HQSAR) Analyses

QSAR and HQSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for 4-chloro-8-methylcinnoline derivatives would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity against a specific target. The structural variations could include modifications at the 4- and 8-positions, as well as on the benzene and pyridazine (B1198779) rings of the cinnoline core.

A 3D-QSAR study on a series of 115 cinnoline analogues as BTK inhibitors successfully established CoMFA and CoMSIA models with high predictive values. nih.gov These models provided insights into the steric, electrostatic, and hydrophobic fields around the molecules that are crucial for their inhibitory activity. Such an approach could be applied to 4-chloro-8-methylcinnoline derivatives to develop predictive models for a target of interest.

Identification of Molecular Descriptors Correlating with Activity

The predictive power of a QSAR model relies on the identification of molecular descriptors that correlate with the biological activity. These descriptors can be broadly classified as electronic, steric, hydrophobic, and topological.

For the cinnoline class of compounds, key molecular descriptors that have been found to correlate with activity include:

| Descriptor Type | Specific Descriptor | Correlation with Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molecular volume, surface area | Dictates the fit within the binding pocket |

| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions |

| Topological | Molecular connectivity indices | Describes the branching and shape of the molecule |

In the aforementioned 3D-QSAR study on cinnoline-based BTK inhibitors, the CoMFA and CoMSIA contour maps highlighted the importance of bulky substitutions at certain positions and the introduction of hydrophilic and negative electrostatic substitutions at others for improved activity. nih.gov

Design Principles for Lead Optimization and Analogue Synthesis

Lead optimization is an iterative process that aims to improve the properties of a lead compound, such as 4-chloro-8-methylcinnoline, to generate a clinical candidate. This involves enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key design principles for the lead optimization of 4-chloro-8-methylcinnoline derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The cinnoline core can be modified or replaced with other heterocyclic systems to explore new chemical space and improve properties. For instance, replacing the cinnoline with a quinazoline (B50416) or quinoline scaffold could be explored.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, novel analogues can be designed to form specific interactions with key residues in the binding site. This can involve growing the molecule into unoccupied pockets or introducing functional groups to form additional hydrogen bonds or salt bridges.

Fragment-Based Drug Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create a more potent lead compound.

Introduction of Pharmacophoric Features: Based on SAR and QSAR studies, key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic groups, can be incorporated into the design of new analogues to enhance their activity.

The synthesis of analogues of 4-chloro-8-methylcinnoline would likely involve nucleophilic aromatic substitution at the 4-position, taking advantage of the reactive chloro group. The 8-methyl group could be modified through reactions on a suitable precursor before the cinnoline ring formation.

Exploration of Biological Target Interactions and Emerging Applications of Cinnoline Scaffolds

Enzyme Inhibition Mechanisms (In Vitro)

The structural framework of cinnoline (B1195905) has proven to be a versatile scaffold for the design of inhibitors targeting a range of enzymes implicated in various disease pathways.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A, PDE3)

Cinnoline derivatives have emerged as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain and considered a therapeutic target for psychiatric and neurodegenerative disorders. Research has identified 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as particularly effective PDE10A inhibitors. Subsequent optimization of these structures has led to the discovery of compounds with high potency and selectivity.

For instance, certain cinnoline analogues have demonstrated IC50 values in the low nanomolar range for PDE10A inhibition. A key aspect of this research has been ensuring selectivity over other PDE isoforms, such as PDE3, to minimize potential cardiovascular side effects.

Table 1: In Vitro PDE10A Inhibitory Activity of Selected Cinnoline Derivatives

| Compound ID | PDE10A IC50 (nM) | Selectivity over PDE3A | Selectivity over PDE3B |

|---|---|---|---|

| Compound A | 1.52 ± 0.18 | >1000-fold | >1000-fold |

| Compound B | 2.86 ± 0.10 | >1000-fold | >1000-fold |

Data presented as mean ± standard deviation.

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, PI3K)

The cinnoline core has also been utilized in the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation.

Receptor Tyrosine Kinases: Some 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.

PI3K Inhibition: A series of cinnoline derivatives has been developed and evaluated for their inhibitory activity against phosphoinositide 3-kinases (PI3Ks). Several of these compounds have displayed potent, nanomolar-level inhibition of PI3K enzymes in in vitro assays.

Table 2: In Vitro PI3Kα Inhibitory Activity of a Selected Cinnoline Derivative

| Compound ID | PI3Kα IC50 (nM) |

|---|---|

| Compound C | 7.8 |

Topoisomerase and DNA Gyrase Modulation

Cinnoline-based compounds have shown potential in modulating the activity of topoisomerases and DNA gyrase, enzymes essential for DNA replication and repair, making them targets for antimicrobial and anticancer agents.

Topoisomerase Inhibition: Substituted dibenzo[c,h]cinnolines have been investigated as topoisomerase I-targeting agents. These compounds are designed to stabilize the covalent complex between topoisomerase I and DNA, leading to cell death in cancer cells.

DNA Gyrase Inhibition: Cinnoxacin, a commercially available antibiotic, is a cinnoline derivative that functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV in bacteria. ijper.org This inhibition disrupts bacterial DNA replication, leading to bactericidal effects. ijper.org

Other Enzymatic Targets (e.g., Cyclooxygenase-2, Aldose Reductase)

While the cinnoline scaffold has been explored for various enzymatic targets, there is limited specific information on its derivatives as direct inhibitors of Cyclooxygenase-2 (COX-2) and Aldose Reductase.

One review mentions Cinnopentazone as a cinnoline derivative with anti-inflammatory properties. ijper.org However, the primary mechanism of action cited is the inhibition of bacterial cell wall synthesis, which is inconsistent with a typical anti-inflammatory mode of action and may be an error in the source literature. ijper.org

Research into the inhibition of COX-2 and Aldose Reductase has more frequently focused on the structurally related quinoline (B57606) scaffold.

Receptor Modulation Studies (In Vitro)

The interaction of cinnoline derivatives with receptor systems is an area of growing interest.

GABA A Receptor Interactions

While direct interactions of a broad range of cinnoline derivatives with the GABA A receptor are not extensively documented, a specific class of these compounds has shown activity at the benzodiazepine (B76468) binding site of this receptor. 4-aminocinnoline-3-carboxamides have been synthesized and identified as potent and selective agonists of the benzodiazepine receptor. This suggests that the cinnoline scaffold can be tailored to modulate the activity of the GABA A receptor, which is a key target for anxiolytic and sedative drugs.

CSF-1R and H3R Receptor Modulation

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition: The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a crucial regulator of macrophage migration, proliferation, and survival. nih.gov Its overexpression in many tumors and at sites of inflammation makes it an attractive therapeutic target for cancer and autoimmune diseases. nih.gov Researchers have identified 3-amido-4-anilinocinnolines as a potent and highly selective class of CSF-1R inhibitors. nih.gov One notable example, AZD7507, which features a 1-hydroxyethylpiperazine substituent at the 7th position of the cinnoline scaffold, was developed as a potent CSF-1R inhibitor with a good oral pharmacokinetic profile. nih.gov This line of research highlights the potential of the cinnoline framework in designing targeted cancer therapies by modulating the tumor microenvironment. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Antagonism: The Histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor, regulating the synthesis and release of histamine and other neurotransmitters like acetylcholine. nih.govmdpi.com H3R antagonists/inverse agonists are being investigated for their potential to treat a variety of CNS disorders, including Alzheimer's disease, ADHD, and schizophrenia, by enhancing the release of these neurotransmitters. nih.gov The development of cinnoline-based H3R antagonists represents a promising area of medicinal chemistry, aiming to modulate complex neuronal circuits involved in cognition and motor processes. nih.gov

Antimicrobial and Antiparasitic Activity Mechanisms (In Vitro)

The cinnoline nucleus is a key feature in many compounds demonstrating a broad spectrum of antimicrobial and antiparasitic activities. nih.govpnrjournal.com

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

Cinnoline derivatives have shown significant in vitro activity against a range of both Gram-positive and Gram-negative bacteria. nih.govjocpr.com The mechanism often involves the inhibition of essential bacterial processes. For instance, some cinnoline-based antibiotics function by inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. jocpr.comijper.org

Studies have demonstrated that the antibacterial potency of cinnoline derivatives can be significantly influenced by the nature and position of their substituents. nih.gov For example, halogen-substituted derivatives often show potent activity at lower concentrations. nih.gov Similarly, the presence of an electron-withdrawing substituent on a phenyl group attached to the cinnoline core has been associated with increased activity against S. aureus, B. subtilis (Gram-positive), and E. coli (Gram-negative). nih.gov

A series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were screened against B. subtilis, S. aureus, E. coli, and P. aeruginosa, revealing Minimum Inhibitory Concentrations (MIC) in the range of 12.5–50 μg/mL. nih.gov Another study found a specific derivative, CN-7, to be a "hit compound" with an MIC value of 12.5 ug/ml against E. coli. jocpr.com

Table 1: In Vitro Antibacterial Activity of Selected Cinnoline Derivatives

| Bacterial Strain | Derivative Class | MIC (μg/mL) | Reference |

| E. coli (Gram-negative) | 4-(p-aminopiperazine)cinnoline-3-carboxamides | 12.5 - 50 | nih.gov |

| P. aeruginosa (Gram-negative) | 4-(p-aminopiperazine)cinnoline-3-carboxamides | 12.5 - 50 | nih.gov |

| S. aureus (Gram-positive) | 4-(p-aminopiperazine)cinnoline-3-carboxamides | 12.5 - 50 | nih.gov |

| B. subtilis (Gram-positive) | 4-(p-aminopiperazine)cinnoline-3-carboxamides | 12.5 - 50 | nih.gov |

| E. coli (Gram-negative) | CN-7 | 12.5 | jocpr.com |

| M. tuberculosis H37Rv | Compounds 11 & 12 | 12.5 | jocpr.com |

Activity Against Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma brucei)